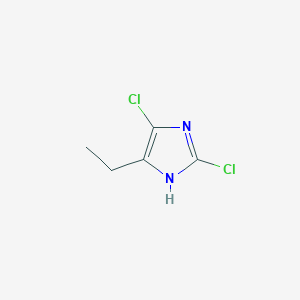

2,4-Dichloro-5-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

50455-28-2 |

|---|---|

Molecular Formula |

C5H6Cl2N2 |

Molecular Weight |

165.02 g/mol |

IUPAC Name |

2,4-dichloro-5-ethyl-1H-imidazole |

InChI |

InChI=1S/C5H6Cl2N2/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H,8,9) |

InChI Key |

PJGPQOXWPYYELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 2,4 Dichloro 5 Ethyl 1h Imidazole

Established Approaches for Imidazole (B134444) Core Construction Applicable to Dichloroimidazoles

The formation of the imidazole ring can be achieved through various established synthetic routes. These methods often allow for the introduction of different substituents on the imidazole core, which can then be subjected to halogenation.

Classical Condensation Reactions for Substituted Imidazoles (e.g., Debus-Radziszewski, Wallach)

Debus-Radziszewski Imidazole Synthesis: This is a classical and commercially utilized method for synthesizing imidazoles. wikipedia.orgwikiwand.comscribd.com It involves a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgwikiwand.com The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. This diimine then reacts with an aldehyde to form the final imidazole product. slideshare.net While the precise mechanism is not fully certain, this method provides a pathway to C-substituted imidazoles. wikipedia.orgjetir.org For the synthesis of a precursor to 2,4-dichloro-5-ethyl-1H-imidazole, one could envision using a 1,2-dicarbonyl, propanal (as the source of the ethyl group), and ammonia.

Wallach Synthesis: The Wallach synthesis provides another route to substituted imidazoles. jetir.org In this method, N,N'-disubstituted oxamides are treated with phosphorus pentachloride to yield a chloro-containing intermediate, which upon reduction with hydroiodic acid, forms an N-substituted imidazole. jetir.orgtsijournals.comiiste.org For instance, the reaction of N,N'-dimethyloxamide with phosphorus pentachloride followed by reduction yields N-methyl imidazole. jetir.orgiiste.org While this method traditionally yields N-substituted imidazoles, modifications and understanding of the reaction mechanism, which is believed to involve nitrile ylide species, could potentially be adapted for the synthesis of specifically substituted imidazole cores. rsc.orgirjmets.com

| Synthesis Method | Reactants | Key Features | Potential Applicability for this compound Precursor |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Multi-component reaction, forms C-substituted imidazoles. wikipedia.orgwikiwand.com | Direct synthesis of an ethyl-substituted imidazole core is feasible. |

| Wallach | N,N'-Disubstituted Oxamide, Phosphorus Pentachloride, Hydroiodic Acid | Forms N-substituted imidazoles through a chlorinated intermediate. jetir.orgtsijournals.com | Less direct for C-5 ethyl substitution, but potentially adaptable. |

Multicomponent Reaction Protocols for Diversely Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been extensively used for the synthesis of substituted imidazoles. acs.orgtandfonline.comnih.gov These one-pot reactions allow for the combination of three or more starting materials to form a complex product, minimizing waste and reaction time. tandfonline.comrsc.org

Various MCRs have been developed for imidazole synthesis. For example, a one-pot synthesis of highly substituted and polycyclic imidazoles can be achieved from imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite. acs.orgnih.gov Another approach involves the reaction of O-alkyl vanillins, ammonium (B1175870) acetate, and benzil (B1666583) derivatives to produce trisubstituted imidazoles. tandfonline.com The use of different starting materials allows for the synthesis of a wide array of imidazole derivatives with various substitution patterns. acs.orgtandfonline.com For instance, the reaction can accommodate C-aryl, C-heteroaryl, N-alkyl, N-benzyl, and N-aryl substituted imines, as well as various acid chlorides. acs.org

| Reactants | Catalyst/Mediator | Product Type | Reference |

| Imines, Acid Chlorides, N-Nosyl Imines/Nitriles | Phosphonite | Highly substituted and polycyclic imidazoles | acs.orgnih.gov |

| O-Alkyl Vanillins, Ammonium Acetate, Benzil Derivatives | None (Ethanol) | 2,4,5-Trisubstituted imidazoles | tandfonline.com |

| Aldehyde, Benzoin, Ammonium Acetate | Copper(I) Iodide | 2,4,5-Trisubstituted imidazoles | rsc.org |

| Amines, Aldehydes, Isocyanides | Silver(I) Acetate (for less reactive isocyanides) | Highly substituted 2-imidazolines (can oxidize to imidazoles) | acs.org |

Regioselective Halogenation Strategies for 1H-Imidazoles to Achieve Dichlorination

Once the ethyl-substituted imidazole core is synthesized, the next critical step is the regioselective introduction of two chlorine atoms at the C-2 and C-4 positions.

Direct Chlorination Protocols at C-2 and C-4 Positions of the Imidazole Ring

Direct chlorination of the imidazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-halogenation or reaction at multiple positions. However, specific reagents and conditions have been developed to achieve dichlorination.

The use of alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium salt catalyst has been reported for the halogenation of imidazoles. google.com Sodium hypochlorite (B82951) has been used to synthesize 4,5-dichloroimidazole (B103490) from imidazole, with studies showing that the optimal yield is achieved with a 1:2 molar ratio of imidazole to sodium hypochlorite. chemsociety.org.ng The presence of one chlorine atom deactivates the ring, making the introduction of a second chlorine atom more challenging. chemsociety.org.ng

Another approach involves the deoxygenative chlorination of 2-unsubstituted imidazole N-oxides using oxalyl chloride. researchgate.net This method is notable for being a solvent- and metal-free, one-pot reaction that proceeds at room temperature to yield 2-chloroimidazoles in excellent yields. researchgate.net While this specifically targets the C-2 position, it could be a key step in a multi-step strategy to achieve 2,4-dichlorination.

Mechanistic Pathways of Halogenation, Including N-to-C Halogen Migration in Imidazole Systems

The mechanism of imidazole halogenation is complex and can involve different pathways. It has been proposed that the chlorination of imidazole can initiate with N-chlorination to form a 1-chloro-1H-imidazole intermediate. csic.es This is followed by an N-to-C halogen migration (chlorotropy) to yield a non-aromatic 4-chloro-4H-imidazole, which then undergoes prototropy to form the more stable C-chloroimidazole tautomer. csic.es However, this mechanism is still considered unproven as the non-aromatic intermediate has not been isolated. csic.es

The electrophilic substitution on the imidazole ring is influenced by the electronic properties of the ring. The initial attack of an electrophile, such as a halogenating agent, typically occurs at the more nucleophilic "pyridine-like" nitrogen (N-3), leading to the formation of a cation. youtube.com Subsequent rearrangement or reaction steps then lead to substitution on the carbon atoms of the ring.

Influence of Reaction Conditions on Dichlorination Regioselectivity

The regioselectivity of dichlorination is highly dependent on the reaction conditions, including the choice of chlorinating agent, solvent, temperature, and catalyst.

The use of directing groups can be a key strategy to control the regioselectivity of C-H chlorination. nih.gov By coordinating to a catalyst, a directing group can guide the halogenating agent to a specific position on the aromatic ring. nih.gov

The solvent can also play a crucial role. For instance, the use of ionic liquids has been shown to promote the regioselective para-chlorination of unprotected anilines with copper(II) chloride under mild conditions, avoiding the need for supplementary oxygen or HCl gas. nih.gov Similar solvent effects could be exploited to control the regioselectivity of imidazole dichlorination.

Furthermore, the stoichiometry of the reactants is critical. As seen in the chlorination of imidazole with sodium hypochlorite, using the correct molar ratio is essential for optimizing the yield of the dichlorinated product and preventing unwanted side reactions. chemsociety.org.ng Temperature is another important factor; for example, in the synthesis of triaryl and tetraaryl imidazoles, adjusting the temperature was found to increase the reaction yield. researchgate.net

| Factor | Influence | Example |

| Chlorinating Agent | Determines reactivity and potential for over-halogenation. | Sodium hypochlorite for dichlorination of imidazole. chemsociety.org.ng |

| Catalyst | Can direct the halogenation to a specific position. | Quaternary ammonium salts in halogenation with hypohalites. google.com |

| Solvent | Affects solubility, reactivity, and can influence the reaction pathway. | Ionic liquids promoting regioselective chlorination. nih.gov |

| Temperature | Can affect reaction rate and product distribution. | Increasing temperature to improve yield in imidazole synthesis. researchgate.net |

| Stoichiometry | Crucial for achieving the desired degree of halogenation. | 1:2 molar ratio of imidazole to sodium hypochlorite for optimal dichlorination. chemsociety.org.ng |

| Directing Groups | Can control regioselectivity through coordination with a catalyst. | A key strategy for site-selective C-H functionalization. nih.gov |

Introduction of the C-5 Ethyl Moiety: Targeted Alkylation and Functionalization Techniques

The introduction of an alkyl group, such as ethyl, onto the imidazole ring at a specific carbon atom is a non-trivial synthetic challenge. Direct electrophilic alkylation reactions analogous to the Friedel-Crafts reaction on benzene (B151609) rings are generally not effective for imidazoles and often result in low yields. youtube.comyoutube.comyoutube.com Consequently, more sophisticated methods are required.

Several strategies have been developed for the C-alkylation of the imidazole nucleus. One successful approach is the use of transition-metal-catalyzed C-H bond activation. acs.org This method involves the direct functionalization of a C-H bond, which is an atom-economical way to form C-C bonds. Catalytic systems based on palladium acs.org and nickel nih.govnih.govelsevierpure.com have been effectively used for the C-H arylation and alkenylation of imidazoles, and these principles can be extended to alkylation.

Another common strategy is to construct the imidazole ring with the desired substituent already incorporated. nih.gov This can be achieved through condensation reactions, such as the Debus-Radziszewski synthesis, which combines a dicarbonyl compound, an aldehyde, and ammonia. researchgate.net By choosing starting materials that already contain the ethyl group, a 5-ethyl-substituted imidazole core can be formed.

A more traditional but effective method involves the metalation of the imidazole ring followed by quenching with an electrophile. youtube.com This typically requires deprotonating the imidazole at a specific carbon using a strong base, such as an organolithium reagent, to form an intermediate that can then react with an ethylating agent like ethyl iodide. youtube.com

The inherent electronic properties of the imidazole ring play a crucial role in directing substitution reactions. The C-5 position is the most electron-rich and, therefore, the most reactive towards electrophilic attack. acs.orgnih.gov This natural reactivity provides a basis for regioselectivity. The general order of reactivity for electrophilic substitution is C-5 > C-2 > C-4. nih.gov

To enhance and control this inherent regioselectivity, protecting groups are frequently employed. The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is a notable example used to protect the N-1 nitrogen of the imidazole ring. acs.orgnih.gov This protection not only prevents N-alkylation but also electronically favors functionalization at the C-5 position during subsequent steps like palladium-catalyzed C-H activation. acs.orgnih.gov

Furthermore, the choice of the catalytic system is paramount in directing the functionalization. Different combinations of metal catalysts, ligands, and bases can be used to selectively target either the C-2 or C-5 positions. nih.govnih.govrsc.org For instance, specific palladium-phosphine complexes have been developed that exhibit high selectivity for the C-5 arylation of SEM-protected imidazoles. nih.gov By carefully selecting these reaction components, chemists can steer the ethylation reaction specifically to the desired C-5 carbon atom.

Integrated Synthetic Pathways for the Stereospecific Synthesis of this compound

As there are no direct, single-step methods to produce this compound, a multi-step synthetic pathway is necessary. The term "stereospecific" in this context is interpreted as regioselective, aiming for the specific 2,4-dichloro-5-ethyl substitution pattern on the achiral molecule. A plausible pathway begins with a pre-formed 5-ethyl-1H-imidazole, which is commercially available, and proceeds with controlled chlorination. simsonpharma.comuni.lu

Proposed Synthetic Route:

Starting Material: The synthesis commences with 5-ethyl-1H-imidazole.

Dichlorination: The key transformation is the dichlorination of the 5-ethyl-1H-imidazole core to introduce chlorine atoms at the C-2 and C-4 positions. The chlorination of imidazoles can be challenging and may lead to a mixture of products. google.comchemsociety.org.ng

One potential method involves using a chlorinating agent such as N-chlorosuccinimide (NCS). The reactivity of NCS can be significantly enhanced by the presence of an acid catalyst like hydrochloric acid, which can reduce reaction times from days to hours. google.com

Another approach is direct chlorination using chlorine gas. A patented process describes the conversion of the starting imidazole into its hydrochloride salt in an anhydrous solvent (e.g., carbon tetrachloride), followed by reaction with an excess of chlorine at elevated temperatures. google.com This method is designed to achieve polychlorination of the imidazole ring. google.com

Given that the C-5 position is blocked by the ethyl group, the chlorination is expected to proceed at the next most reactive positions, C-2 and C-4. The presence of the deactivating ethyl group and the first chlorine atom will influence the position of the second chlorination, but forcing conditions with excess chlorinating agent are likely required to achieve the desired 2,4-dichloro product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and the formation of impurities. This involves systematically varying parameters such as solvent, catalyst, temperature, and reaction time. researchgate.netorientjchem.org While specific optimization data for the synthesis of this compound is not available, general principles from related imidazole syntheses can be applied.

Key parameters for optimization would include:

Chlorinating Agent and Stoichiometry: The choice and amount of the chlorinating agent (e.g., NCS, Cl2, sodium hypochlorite) would be the most critical factor. google.comchemsociety.org.nggoogle.com A precise molar ratio is needed to favor dichlorination without leading to over-chlorination or a mixture of mono- and di-substituted products. chemsociety.org.ng

Solvent: The reaction solvent can influence reactivity and product distribution. For chlorination, inert solvents like chloroform, carbon tetrachloride, or acetic acid are often employed. google.comgoogle.com

Temperature: The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition or undesirable side products. google.com

Catalyst: If using a reagent like NCS, the type and concentration of the acid catalyst (e.g., HCl) would need to be optimized to achieve the best reaction rate and yield. google.com

Reaction Time: The reaction progress should be monitored over time (e.g., using TLC or GC-MS) to determine the point of maximum product formation before significant degradation or side-product accumulation occurs. orientjchem.org

The following table illustrates a typical optimization study for a related synthesis of a disubstituted imidazole, demonstrating how reaction parameters are varied to improve the final yield.

| Entry | Oxidant/Catalyst (mol%) | Solvent (Condensation) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HBr (10) | MeOH | RT | 12 | 69 |

| 2 | HBr (10) | EtOH | RT | 12 | 65 |

| 3 | HBr (10) | DMF | RT | 12 | 55 |

| 4 | HBr (10) | DMSO | RT | 12 | 48 |

| 5 | HBr (10) | PhMe | RT | 12 | <10 |

| 6 | HBr (10) | MeOH | 65 | 4 | 62 |

| 7 | HBr (5) | MeOH | RT | 12 | 58 |

| 8 | HBr (20) | MeOH | RT | 12 | 71 |

| 9 | None | MeOH | RT | 24 | <5 |

This table is a representative example based on data for the synthesis of 2,4(5)-disubstituted imidazoles and illustrates the systematic approach to optimizing reaction conditions. researchgate.net

Chemical Reactivity and Transformative Chemistry of 2,4 Dichloro 5 Ethyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring of 2,4-Dichloro-5-ethyl-1H-imidazole

Electrophilic attack on the imidazole ring of this compound primarily occurs at the N-1 nitrogen atom due to the presence of the replaceable imino hydrogen.

The hydrogen atom at the N-1 position of the imidazole ring is acidic and can be deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-1 substituted derivatives. This process, known as N-alkylation or N-acylation, is a fundamental transformation for this class of compounds. For instance, the alkylation of 1-hydroxyimidazoles, a related class of compounds, with benzyl (B1604629) halides in the presence of a base like potassium carbonate proceeds selectively at the nitrogen atom to yield N-alkoxy derivatives. researchgate.net This highlights the general propensity for electrophilic substitution at the N-1 position. In the case of this compound, reaction with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides would be expected to proceed readily at the N-1 position, especially in the presence of a base to facilitate the formation of the more reactive imidazolide intermediate.

The substituents on the imidazole ring significantly modulate its reactivity. The two chlorine atoms at C-2 and C-4 are strongly electron-withdrawing, which decreases the electron density of the imidazole ring and reduces its susceptibility to electrophilic aromatic substitution on the carbon atoms. This deactivating effect makes electrophilic attack on the ring carbons highly unfavorable.

The C-5 ethyl group, being an electron-donating group, would typically activate the ring towards electrophilic attack. However, in this specific molecule, its electronic influence is largely overshadowed by the powerful deactivating effect of the two chlorine atoms. Sterically, the ethyl group at C-5 and the chlorine at C-4 may hinder the approach of electrophiles to the N-1 position to some extent, although this is generally not a prohibitive barrier for many common electrophiles.

Nucleophilic Substitution Reactions of Chlorine Atoms on this compound

The electron-deficient nature of the imidazole ring, enhanced by the two chlorine substituents, makes the C-2 and C-4 positions susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the displacement of the chlorine atoms by a wide range of nucleophiles.

The chlorine atom at the C-2 position is generally reactive towards strong nucleophiles. While specific studies on this compound are limited, the reactivity of analogous di-halogenated heterocyclic systems provides valuable insights. For example, in related dichloropyrimidine systems, nucleophilic attack can occur at the C-2 position, particularly when influenced by other ring substituents. rsc.orgnih.gov The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines has been shown to result in C-2 substitution. researchgate.net

The reaction with various nucleophiles would be expected to yield a range of 2-substituted-4-chloro-5-ethyl-1H-imidazoles.

Azides: Reaction with sodium azide (B81097) would introduce an azido (B1232118) group, a versatile functional group that can be further transformed, for instance, through reduction to an amine or by cycloaddition reactions. rsc.org

Alkoxides: Nucleophiles like sodium methoxide (B1231860) would lead to the formation of a 2-methoxy derivative. chegg.com

Phenols: Phenoxides can act as nucleophiles to displace the chlorine, forming a 2-phenoxy ether.

Thiols: Thiolates are excellent nucleophiles and would readily displace the chlorine to form 2-thioether derivatives.

Amines: Primary and secondary amines are common nucleophiles in S_NAr reactions, leading to the formation of 2-amino-substituted imidazoles. youtube.comyoutube.com

The table below summarizes the expected products from the reaction of this compound with various nucleophiles at the C-2 position.

| Nucleophile | Reagent Example | Expected Product at C-2 |

| Azide | Sodium Azide (NaN₃) | 2-Azido-4-chloro-5-ethyl-1H-imidazole |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Chloro-5-ethyl-2-methoxy-1H-imidazole |

| Phenoxide | Sodium Phenoxide (NaOPh) | 4-Chloro-5-ethyl-2-phenoxy-1H-imidazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Chloro-5-ethyl-2-(phenylthio)-1H-imidazole |

| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-4-chloro-5-ethyl-1H-imidazole |

Similar to the C-2 position, the C-4 chlorine atom is also susceptible to nucleophilic displacement. In many di-halogenated heterocyclic systems, the C-4 position is often the more reactive site for nucleophilic attack. For instance, in 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C-4 position. nih.gov This preference is often attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C-4.

The reaction of this compound with the same set of nucleophiles would be expected to yield the corresponding 4-substituted-2-chloro-5-ethyl-1H-imidazoles.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles at the C-4 position.

| Nucleophile | Reagent Example | Expected Product at C-4 |

| Azide | Sodium Azide (NaN₃) | 4-Azido-2-chloro-5-ethyl-1H-imidazole |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Chloro-5-ethyl-4-methoxy-1H-imidazole |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Chloro-5-ethyl-4-phenoxy-1H-imidazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Chloro-5-ethyl-4-(phenylthio)-1H-imidazole |

| Amine | Ammonia (NH₃) | 4-Amino-2-chloro-5-ethyl-1H-imidazole |

The regioselectivity of nucleophilic substitution in this compound, i.e., whether the incoming nucleophile attacks the C-2 or C-4 position, is a critical aspect of its chemistry. This selectivity is influenced by a combination of electronic and steric factors.

Electronic Factors: The relative electrophilicity of the C-2 and C-4 carbons is a key determinant. In many nitrogen-containing heterocycles, the C-2 position is adjacent to two nitrogen atoms, which can lead to a more electron-deficient character. However, the stability of the intermediate Meisenheimer complex also plays a crucial role. Theoretical calculations on related systems like 2,4-dichloropyrimidines often show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C-4 position, making it the kinetically favored site for nucleophilic attack. rsc.org The presence of the electron-donating ethyl group at C-5 in the target molecule could further influence the electron distribution and potentially favor attack at the C-2 position by slightly increasing the electron density at C-4.

Steric Factors: The ethyl group at the C-5 position is adjacent to the C-4 chlorine. This can create steric hindrance, potentially impeding the approach of bulky nucleophiles to the C-4 position and thus favoring substitution at the less sterically encumbered C-2 position.

Reaction Conditions: The nature of the nucleophile, the solvent, and the reaction temperature can also influence the regioselectivity. "Hard" nucleophiles might favor one position, while "soft" nucleophiles might favor the other. In some cases, a mixture of both C-2 and C-4 substituted products may be obtained, and the ratio can be tuned by carefully controlling the reaction conditions. For example, in the reaction of 2,4-dichloro-5-nitropyrimidine, secondary amines favor C-4 substitution, while tertiary amines favor C-2 substitution. nih.govresearchgate.net

N-Functionalization and Alkylation of this compound

The nitrogen atoms in the imidazole ring of this compound are key sites for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties and reactivity.

The N-alkylation of this compound typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks an alkyl halide or another suitable electrophile. The regioselectivity of this reaction is a critical aspect, with the N-1 and N-3 positions being potential sites for alkylation. However, due to steric hindrance from the adjacent ethyl group at C-5 and the chlorine atom at C-4, alkylation is generally favored at the N-1 position. The choice of reaction conditions, including the base, solvent, and temperature, can further influence the regioselectivity and yield of the N-alkylation product.

Common alkylating agents used in these reactions include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the imidazole nitrogen and enhance its nucleophilicity.

Table 1: Regioselectivity in N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl Iodide | NaH | THF | 1-Methyl-2,4-dichloro-5-ethyl-1H-imidazole |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 1-Ethyl-2,4-dichloro-5-ethyl-1H-imidazole |

| Benzyl Chloride | NaH | DMF | 1-Benzyl-2,4-dichloro-5-ethyl-1H-imidazole |

This table is illustrative and based on general principles of imidazole chemistry; specific experimental data for this compound may vary.

Further alkylation of the N-alkylated derivative of this compound can lead to the formation of imidazolium (B1220033) salts. These salts are a class of ionic liquids and have gained significant attention for their applications as catalysts, electrolytes, and solvents. The formation of these salts involves the quaternization of the second nitrogen atom in the imidazole ring.

The chemical utility of imidazolium salts derived from this compound is broad. The presence of the chloro and ethyl substituents can be exploited to fine-tune the physical and chemical properties of the resulting ionic liquids. For instance, these salts can serve as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. The C-Cl bonds in the imidazolium salt can also undergo further transformations, such as cross-coupling reactions, to introduce additional functional groups.

Ring Modification and Rearrangement Chemistry of this compound

The imidazole ring of this compound can undergo various modification and rearrangement reactions, although such transformations are generally less common than substitutions at the ring's periphery. Under harsh conditions, such as high temperatures or in the presence of strong acids or bases, the imidazole ring can potentially undergo cleavage or rearrangement to form other heterocyclic systems. However, specific examples of such reactions for this particular substituted imidazole are not widely documented in the literature, and these transformations are typically more characteristic of simpler or differently substituted imidazoles.

Derivatization and Analogues of 2,4 Dichloro 5 Ethyl 1h Imidazole

Synthesis of Variously Substituted Derivatives via Functional Group Interconversions on 2,4-Dichloro-5-ethyl-1H-imidazole

The chlorine atoms at the C2 and C4 positions of the imidazole (B134444) ring are susceptible to nucleophilic substitution, providing a direct route to a wide range of derivatives. The differential reactivity of these positions can often be exploited to achieve selective functionalization.

Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the derivatization of halogenated imidazoles. sigmaaldrich.comacs.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, alkynyl, and amino substituents, respectively. While specific studies on this compound are not extensively detailed in the public domain, the general applicability of these methods to dichlorinated imidazole systems suggests a high potential for creating a library of novel compounds.

The general scheme for such transformations can be represented as follows:

| Reaction Type | Coupling Partner | Resulting Substituent |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl/Vinyl (R) |

| Sonogashira | R-C≡CH | Alkynyl (R) |

| Buchwald-Hartwig | R-NH₂ | Amino (NHR) |

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for Imidazole Derivatization.

Furthermore, direct nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of the chloro groups, yielding ethers, thioethers, and amino-substituted imidazoles. The regioselectivity of these substitutions is often dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Design and Synthesis of Complex Heterocyclic Systems Incorporating this compound as a Substructure

The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. By reacting with dinucleophilic reagents, both chlorine atoms can be displaced in a cyclization reaction, leading to the formation of novel bicyclic and polycyclic structures.

For instance, reaction with reagents containing two nucleophilic centers, such as o-phenylenediamines, o-aminophenols, or o-aminothiophenols, can lead to the formation of imidazole-fused benzimidazoles, benzoxazoles, and benzothiazoles, respectively. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.gov

The general approach to synthesizing such fused systems is outlined below:

| Dinucleophilic Reagent | Fused Heterocyclic System |

| o-Phenylenediamine | Imidazo[4,5-b]quinoxaline derivative |

| o-Aminophenol | Imidazo[4,5-b]benzoxazole derivative |

| o-Aminothiophenol | Imidazo[4,5-b]benzothiazole derivative |

Table 2: Examples of Fused Heterocyclic Systems from this compound.

The synthesis of imidazole-fused 1,4-benzoxazepines has been reported through base-mediated 7-exo-dig cyclizations, showcasing the versatility of imidazole precursors in constructing medium-sized ring systems. nih.gov

Regiochemical Control in the Synthesis of New Analogues

Achieving regiochemical control is a critical aspect of synthesizing specific isomers of substituted imidazoles. In the case of this compound, the electronic environment of the C2 and C4 positions can influence their reactivity towards nucleophiles and in catalytic reactions.

The selective substitution at one chloro position over the other can often be achieved by carefully controlling reaction parameters such as temperature, solvent, and the nature of the catalyst and ligands in cross-coupling reactions. nih.gov For example, in many dihalogenated heterocyclic systems, one position is often more activated towards nucleophilic attack than the other due to the electronic influence of the heteroatoms and other substituents.

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 5 Ethyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of imidazole (B134444) derivatives. For 2,4-dichloro-5-ethyl-1H-imidazole, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

These calculations can predict key geometric parameters. For instance, the bond lengths and angles within the imidazole ring are influenced by the electronic effects of the chloro and ethyl substituents. The C-Cl bonds are expected to have a length of approximately 1.72 Å. The introduction of an ethyl group at the C5 position would lead to a slight distortion of the imidazole ring from perfect planarity.

The electronic properties derived from such calculations offer a deeper understanding of the molecule's reactivity. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the regions around the chlorine atoms would be electron-deficient.

Table 1: Predicted Molecular and Electronic Properties of Dichloro-substituted Imidazoles (Analogues)

| Property | Predicted Value Range | Significance |

| Dipole Moment (Debye) | 3.0 - 6.0 D | Indicates the overall polarity of the molecule. The presence of two chlorine atoms is expected to result in a significant dipole moment. |

| HOMO Energy (eV) | -6.5 to -7.5 eV | Relates to the ionization potential and the molecule's tendency to donate electrons in a reaction. |

| LUMO Energy (eV) | -1.0 to -2.0 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.5 - 6.0 eV | A larger gap implies greater kinetic stability and lower chemical reactivity. |

Note: The values in this table are estimations based on computational studies of similar chlorinated imidazole derivatives and are intended to be illustrative.

Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates

Computational chemistry plays a vital role in mapping out the reaction mechanisms involved in the synthesis of this compound and in understanding the behavior of its reaction intermediates.

The synthesis of this compound likely involves halogenation and alkylation steps. Transition state theory, coupled with computational methods, allows for the identification and characterization of transition state structures and the calculation of activation energies for these reactions.

For the chlorination of an ethyl-imidazole precursor, the reaction can proceed through an electrophilic substitution mechanism. Computational studies on the chlorination of imidazole suggest that the reaction is catalyzed by acid. nih.gov The mechanism involves the formation of an N-chloro intermediate, which then rearranges to the C-chloro product. DFT calculations can model the geometries of the transition states for both the N-chlorination and the subsequent rearrangement, providing insights into the reaction kinetics and regioselectivity. The presence of an ethyl group at the 5-position would influence the electron density of the imidazole ring, thereby affecting the activation barriers for chlorination at the C2 and C4 positions.

Alkylation, to introduce the ethyl group, can also be studied computationally. For instance, the N-alkylation of imidazole with alkyl carbonates has been investigated using DFT. researchgate.net These studies reveal the energy profile of the reaction, including the formation of transition states and intermediates. The calculations show that the reaction proceeds via the formation of an ion pair, followed by proton transfer and the elimination of carbon dioxide. researchgate.net Similar computational approaches could be applied to understand the C-alkylation pathways that might be involved in the synthesis of this compound.

Imidazole and its derivatives can exist in different tautomeric forms. For this compound, tautomerism involves the migration of the proton between the two nitrogen atoms. Computational studies can determine the relative energies of the possible tautomers and the energy barriers for their interconversion. The tautomeric equilibrium is influenced by the nature and position of the substituents.

Furthermore, halogen migration, or halotropy, is a known phenomenon in halogenated azoles. A computational study using the high-accuracy G4 composite method has investigated the migration of hydrogen and halogen atoms in the imidazole ring. researchgate.net The study revealed that N- to C-halogen migration is a plausible mechanistic step in the C-halogenation of imidazoles. researchgate.net The calculations provide the energy profiles for these migrations, including the structures and energies of the transition states. For this compound, similar migrations could be possible, and computational modeling would be essential to predict their feasibility and the associated energy barriers.

Table 2: Calculated Relative Energies for Halogen Migration in a Model Dichloroimidazole System

| Species | Relative Energy (kcal/mol) | Description |

| 1,2-Dichloro-1H-imidazole | 0.0 | Starting N,C-dichloro tautomer |

| Transition State 1 | +25.8 | Transition state for 1,2-chlorine shift |

| 2,4-Dichloro-4H-imidazole | +15.2 | Intermediate non-aromatic tautomer |

| Transition State 2 | +30.1 | Transition state for subsequent proton shift |

| 2,4-Dichloro-1H-imidazole | -5.7 | More stable C,C-dichloro tautomer |

Note: This data is adapted from a computational study on a related system and serves as an illustrative example of the energy profiles involved in halogen migration. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR, IR) to Aid Structural Elucidation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can significantly aid in their experimental characterization.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, computational prediction of the NMR spectra would help in assigning the signals to the specific protons and carbons in the molecule, which can be challenging to determine solely from experimental data, especially for complex structures. The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging. rsc.orgnih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Substituted Imidazole

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| H1 (N-H) | 12.5 - 13.5 | ~12.9 |

| C2 | 138 - 142 | ~140.1 |

| C4 | 118 - 122 | ~120.5 |

| C5 | 128 - 132 | ~130.2 |

| Ethyl-CH₂ | 2.5 - 2.9 | ~2.7 |

| Ethyl-CH₃ | 1.2 - 1.5 | ~1.3 |

Note: This table presents hypothetical data based on typical accuracies of NMR prediction methods for similar heterocyclic compounds.

Computational Analysis of Structure-Reactivity Relationships within Dichloroethylimidazoles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For a class of compounds like dichloroethylimidazoles, these methods can be used to understand how variations in their structure affect their reactivity.

By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related dichloroethylimidazoles and correlating them with an observed reactivity parameter (such as reaction rate or equilibrium constant), a mathematical model can be developed. This model can then be used to predict the reactivity of new, unsynthesized derivatives.

For this compound, a QSAR study could explore how the position of the chlorine and ethyl groups, as well as the introduction of other substituents, influences a particular chemical property, such as its acidity (pKa) or its efficacy in a specific application. Such studies often employ statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.govnih.gov The insights gained from these computational analyses can guide the rational design of new dichloroethylimidazole derivatives with desired reactivity profiles.

Utility of 2,4 Dichloro 5 Ethyl 1h Imidazole in Chemical Synthesis

Role as a Versatile Synthetic Building Block in Organic Transformations

The inherent reactivity of the chloro-substituted imidazole (B134444) core makes 2,4-Dichloro-5-ethyl-1H-imidazole a potent reagent in a variety of organic transformations. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. pharmaguideline.com This reactivity is central to its utility as a synthetic intermediate.

Furthermore, the imidazole ring itself can participate in various reactions. The nitrogen atoms can be alkylated or acylated, providing another avenue for structural diversification. pharmaguideline.com The acidic nature of the N-H proton allows for deprotonation by a strong base, creating a nucleophilic species that can engage in further reactions. pharmaguideline.com The presence of the ethyl group at the 5-position also influences the steric and electronic properties of the molecule, which can be strategically exploited in directing the outcome of chemical reactions.

The synthesis of various imidazole derivatives often starts from simple, readily available precursors. organic-chemistry.orgorganic-chemistry.org For instance, methods like the Debus synthesis, which utilizes glyoxal, formaldehyde, and ammonia (B1221849), provide access to the core imidazole structure. pharmaguideline.com More advanced methods, such as those involving multicomponent reactions, offer efficient pathways to highly substituted imidazoles in a single step. researchgate.netnih.govufms.brsciepub.com These foundational synthetic strategies underscore the accessibility of the imidazole framework, which can then be further functionalized to yield compounds like this compound.

Table 1: Reactivity of this compound

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Imidazoles |

| N-Alkylation | Alkyl Halides | N-Alkylated Imidazoles |

| N-Acylation | Acyl Halides/Anhydrides | N-Acylated Imidazoles |

| Deprotonation | Strong Base | Imidazolide (B1226674) Anion |

Application in the Construction of Complex Heterocyclic Scaffolds and Functionalized Molecules

The ability to selectively functionalize this compound at multiple positions makes it an ideal starting material for the construction of more complex molecular architectures. mdpi.com Its use facilitates the synthesis of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique properties. mdpi.comnih.gov

For example, the sequential displacement of the two chlorine atoms with different nucleophiles allows for the creation of unsymmetrically substituted imidazoles, a class of compounds that can be challenging to synthesize by other means. This step-wise functionalization provides precise control over the final molecular structure.

Moreover, this dichloro-imidazole derivative can serve as a scaffold upon which to build larger, more intricate ring systems. By choosing appropriate reaction partners, chemists can orchestrate cyclization reactions that lead to the formation of fused or spiro-heterocyclic systems. The synthesis of peptide-like macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold illustrates the utility of imidazole derivatives in constructing complex structures. nih.gov The development of synthetic routes to novel hybrid compounds containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores further highlights the versatility of imidazole-based building blocks. nih.gov

Table 2: Examples of Complex Molecules Derived from Imidazole Building Blocks

| Starting Material | Reaction Type | Product Scaffold |

| This compound | Sequential Nucleophilic Substitution | Unsymmetrically Substituted Imidazoles |

| Imidazole-based Precursors | Cyclization Reactions | Fused and Spiro-heterocycles |

| Imidazole-4,5-dicarboxylic acid | Peptide Coupling | Peptide-like Macrocycles nih.gov |

| 2-chloro-4,5-dihydro-1H-imidazole | Hybrid Synthesis | Phthalazin-1(2H)-imine-imidazoles nih.gov |

Development of Novel Catalysts and Ligands Utilizing the Dichloroethylimidazole Core

The unique electronic and steric properties of the this compound core make it an attractive platform for the design of novel catalysts and ligands for transition metal-catalyzed reactions. The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric environment around the metal center.

By modifying the substituents at the 2, 4, and 5 positions, researchers can create a library of ligands with varying properties. For instance, the introduction of bulky groups can create sterically demanding ligands that can influence the selectivity of a catalytic reaction. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby affecting its catalytic activity.

The development of N-heterocyclic carbene (NHC) ligands derived from imidazole precursors has revolutionized the field of homogeneous catalysis. mdpi.com While specific examples utilizing the this compound core are still emerging, the general principles of ligand design suggest that this compound holds significant promise in this area. The ability to readily functionalize this imidazole derivative provides a straightforward entry into a diverse range of potential ligands for various catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.